molecular formula C21H19N3O5S B2574976 4-Cyanobenzyl 2-(4-methoxybenzyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate CAS No. 1775530-43-2

4-Cyanobenzyl 2-(4-methoxybenzyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate

Cat. No. B2574976
CAS RN: 1775530-43-2
M. Wt: 425.46
InChI Key: YCWZQAHKIKSNET-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a cyanobenzyl group, a methoxybenzyl group, and a 1,2,6-thiadiazine ring structure. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of studies have highlighted the potential antimicrobial and antifungal activities of compounds related to the thiadiazine derivative . Compounds synthesized from 1,3,4-thiadiazoles demonstrated significant antimicrobial activity against a range of microorganisms including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans, with some showing specificity towards Gram-positive bacteria or antifungal activity only. Molecular docking studies further supported their potential as antimicrobial drugs, indicating good interactions with microbial enzymes (Shehadi et al., 2022). Additionally, compounds exhibiting antifungal activity against Rhizopus oryzae suggest their utility in combating fungal diseases associated with increased mortality rates in various populations (Rashdan et al., 2022).

Anticancer Applications

Research into thiadiazine derivatives also extends into anticancer activity. New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives synthesized for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells illustrate the diverse pharmacological applications of compounds structurally related to thiadiazines (Hassan et al., 2014). Another study found Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showing strong antimicrobial activity and considerable cytotoxicity against cancer cell lines, underscoring the potential for these compounds in developing chemotherapy strategies (Gür et al., 2020).

Structural Analysis and Synthesis Applications

The structural analysis of these compounds plays a crucial role in understanding their pharmacological properties. Studies involving the synthesis and characterization of thiadiazole derivatives, including their reactions with hydrazine hydrate and various aromatic aldehydes, contribute significantly to the development of new drugs with potential antimicrobial and anticancer activities (Hishmat et al., 1999). The synthesis techniques, such as solvent-free synthesis and the use of specific reagents, enable the production of compounds with desired pharmacological properties, highlighting the importance of structural analysis in drug development.

properties

IUPAC Name

(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-15-20(21(25)29-14-18-5-3-16(11-22)4-6-18)13-24(30(26,27)23-15)12-17-7-9-19(28-2)10-8-17/h3-10,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZQAHKIKSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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